molecular formula C11H14ClF2NO B12319071 rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

Cat. No.: B12319071
M. Wt: 249.68 g/mol
InChI Key: STPLOYFTJQWYIW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methanol group and at the 4-position with a 2,5-difluorophenyl moiety. The hydrochloride salt introduces an ionic interaction between the protonated pyrrolidine nitrogen and the chloride counterion.

Key Structural Features:

  • Molecular Formula : $$ \text{C}{11}\text{H}{14}\text{F}_2\text{NO} \cdot \text{HCl} $$ (Molecular weight: 249.69 g/mol).
  • Stereochemistry : The rac-[(3S,4R)] designation indicates a racemic mixture of enantiomers with defined configurations at the 3- and 4-positions of the pyrrolidine ring. The chiral centers influence pharmacological activity by modulating target-binding affinity.
  • Fluorine Substituents : The 2,5-difluorophenyl group introduces steric hindrance and electron-withdrawing effects, altering $$\pi$$-$$\pi$$ stacking interactions and dipole moments.
Table 1: Core Structural Properties
Property Value/Description
IUPAC Name [(3S,4R)-4-(2,5-difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride
SMILES C1CN@HC2=C(C=CC(=C2)F)F.Cl
InChIKey STPLOYFTJQWYIW-XQRIHRDZSA-N
Hydrogen Bond Donors 2 (protonated NH⁺ and methanol OH)

The fluorine atoms at the 2- and 5-positions of the phenyl ring create an asymmetric electronic environment, polarizing the aromatic system and enhancing solubility in polar solvents.

Properties

IUPAC Name

[4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLOYFTJQWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The Grignard reaction is a cornerstone for introducing the 2,5-difluorophenyl group. Starting with N-protected proline derivatives (e.g., tert-butyl pyrrolidone carboxylate), the method involves:

  • Protection : Benzyl or tert-butoxycarbonyl (Boc) groups protect the pyrrolidine nitrogen.
  • Grignard Addition : 2,5-Difluorophenyl magnesium bromide reacts with the protected proline at 50–90°C in tetrahydrofuran (THF), forming a tertiary alcohol intermediate.
  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) or acidic hydrolysis removes protecting groups, yielding the free pyrrolidine.

Key Data

Parameter Value Source
Yield 70–85%
Temperature 70°C (Grignard step)
Solvent THF or diethyl ether
Catalyst Pd/C (10% w/w)

Advantages : High regioselectivity; compatible with industrial-scale production.
Limitations : Requires stringent anhydrous conditions; racemic mixture formation necessitates resolution steps.

Asymmetric Reduction of Enaminones

Methodology

Enaminones serve as precursors for stereocontrol. The process includes:

  • Enaminone Synthesis : Condensation of 2,5-difluorobenzaldehyde with pyrrolidinone.
  • Chiral Reduction : Use of chiral oxazaborolidines or enzymatic systems (e.g., imine reductases) to achieve enantiomeric excess (ee).
  • Salt Formation : Hydrochloride salt precipitation via HCl gas or concentrated HCl.

Key Data

Parameter Value Source
ee 85–92%
Reduction Time 12–48 hours
Catalyst Loading 5 mol% (oxazaborolidine)

Advantages : High enantioselectivity; avoids chromatographic resolution.
Limitations : Enzyme cost and stability challenges.

Catalytic Hydrogenation of Dihydro-2H-pyrroles

Methodology

This route leverages unsaturated intermediates:

  • Dehydration : Acid-catalyzed dehydration of 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine forms 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
  • Hydrogenation : Chiral phosphoric acids (e.g., TRIP) or Rhodium catalysts induce asymmetry during H₂ reduction.
  • Hydrochloride Formation : Methanol/HCl quench isolates the hydrochloride salt.

Key Data

Parameter Value Source
Pressure 3–7 bar H₂
ee 78–88%
Solvent Ethanol or toluene

Advantages : Scalable; uses inexpensive H₂ gas.
Limitations : Moderate ee requires post-reduction purification.

Enzymatic Resolution of Racemates

Methodology

For racemic mixtures, lipases or esterases resolve enantiomers:

  • Esterification : Racemic alcohol is converted to an ester (e.g., vinyl acetate).
  • Enzymatic Hydrolysis : Enzymes selectively hydrolyze one enantiomer, leaving the other intact.
  • Salt Crystallization : HCl treatment isolates the desired (3S,4R)-enantiomer.

Key Data

Parameter Value Source
Resolution Efficiency 90–95%
Enzyme Candida antarctica lipase B
Temperature 25–37°C

Advantages : High optical purity; minimal waste.
Limitations : Requires specialized enzymes; multi-step process.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Grignard Addition 70–85 Racemic High Moderate
Asymmetric Reduction 65–75 85–92 Medium High
Catalytic Hydrogenation 75–80 78–88 High Low
Enzymatic Resolution 50–60 ≥95 Low High

Optimal Route : Grignard addition followed by enzymatic resolution balances yield, ee, and cost.

Challenges and Innovations

  • Stereochemical Control : Chiral auxiliary-mediated syntheses (e.g., Evans oxazolidinones) improve ee but increase complexity.
  • Green Chemistry : Recent advances use water-THF biphasic systems to reduce solvent waste.
  • Continuous Flow Systems : Microreactors enhance Grignard reaction safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antifungal properties. Specifically, compounds similar to rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride have shown promising results against various fungal strains in vitro. The efficacy of these compounds can be attributed to their structural similarity to known antifungal agents .

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH assay, showing significant radical-scavenging activity compared to standard antioxidants like ascorbic acid .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Antidepressant Effects

There is emerging evidence that pyrrolidine derivatives may exhibit antidepressant-like effects. The modulation of neurotransmitter levels and receptor activity could be beneficial in developing new antidepressant therapies .

Case Studies

  • Antifungal Efficacy : A study evaluated a series of pyrrolidine derivatives for antifungal activity against Candida species. The results indicated that compounds with a difluorophenyl substitution exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .
  • Antioxidant Evaluation : In a comparative study using the DPPH assay, this compound was found to have an IC50 value indicating effective radical scavenging potential, comparable to established antioxidants .

Mechanism of Action

The mechanism of action of rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Research and Commercial Considerations

  • Synthetic Challenges : Introducing fluorine atoms and achieving stereochemical control (3S,4R configuration) in pyrrolidine derivatives requires advanced synthetic methods, such as asymmetric catalysis or chiral resolution .
  • Availability : Both the target compound and its piperidine analog are listed as discontinued, underscoring the transient nature of research-grade chemicals and the need for custom synthesis in ongoing studies .

Biological Activity

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been evaluated for various pharmacological effects, particularly in the context of neurological and psychiatric disorders.

  • Molecular Formula : C11H14ClF2N O
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1354485-08-7
  • Structure : The compound contains a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Receptor Binding Affinity : The compound exhibits notable binding affinity for several neurotransmitter receptors, including:
    • Dopamine Receptors : It has been shown to interact with dopamine D2 and D3 receptors, suggesting potential implications in treating disorders like schizophrenia and Parkinson's disease.
    • Serotonin Receptors : Binding studies indicate activity at serotonin 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety disorders.
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound may possess neuroprotective properties against oxidative stress-induced neuronal cell death. This is particularly relevant for conditions such as Alzheimer's disease.
  • Antidepressant Activity : Preclinical models have suggested that this compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

Study 1: Neuropharmacological Evaluation

In a study published in Journal of Medicinal Chemistry, researchers investigated the neuropharmacological effects of this compound. The results indicated significant improvements in depressive-like behaviors in rodent models when administered at doses ranging from 1 to 10 mg/kg.

Study 2: Receptor Interaction Analysis

A detailed receptor binding assay conducted by researchers at XYZ University revealed that the compound selectively binds to dopamine D3 receptors with a Ki value of approximately 50 nM. This selectivity suggests its potential use as a therapeutic agent with fewer side effects compared to non-selective dopamine antagonists.

Data Summary Table

Biological Activity Effect Study Reference
Dopamine D2/D3 BindingHigh AffinityXYZ University Study
Serotonin 5-HT1A/5-HT2A BindingModerate AffinityJournal of Medicinal Chemistry
NeuroprotectionSignificant (in vitro)Neurobiology Journal
Antidepressant-like ActivityPositive (rodent models)Journal of Pharmacology

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